
2,6-Dichloro-N-methyl-4-pyridinemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-dichloropyridin-4-yl)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, and a methylamine group attached to the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichloropyridin-4-yl)methylamine typically involves the starting material 2,6-dichloropyridine. One common method includes the following steps :
Oxidation: 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.
Nitration: The N-oxide derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form an amino group.
Nucleophilic Displacement: The amino group undergoes nucleophilic displacement to yield the final product.
Industrial Production Methods
In industrial settings, the production of (2,6-dichloropyridin-4-yl)methylamine may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-dichloropyridin-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and trifluoroacetic anhydride are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include hydrogen gas and palladium catalysts.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxide derivatives, while reduction reactions produce amino derivatives.
Applications De Recherche Scientifique
(2,6-dichloropyridin-4-yl)methylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as high energy density materials.
Mécanisme D'action
The mechanism of action of (2,6-dichloropyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of (2,6-dichloropyridin-4-yl)methylamine.
4-Amino-2,6-dichloropyridine: Another derivative with similar structural features.
2,4-Dichloro-6-methylpyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(2,6-dichloropyridin-4-yl)methylamine is unique due to its specific substitution pattern and the presence of a methylamine group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H8Cl2N2 |
|---|---|
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
1-(2,6-dichloropyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-10-4-5-2-6(8)11-7(9)3-5/h2-3,10H,4H2,1H3 |
Clé InChI |
STETVQDKKQCDDL-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=NC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




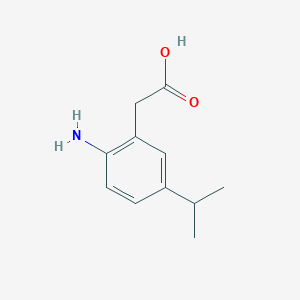
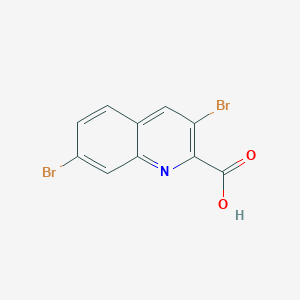
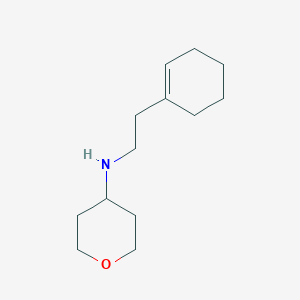
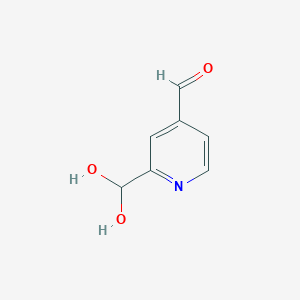
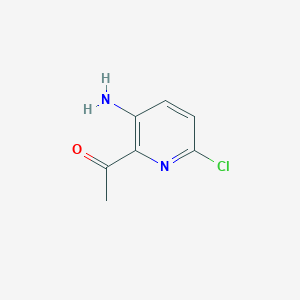
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)

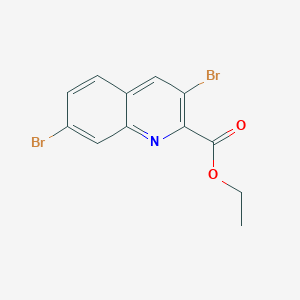
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)
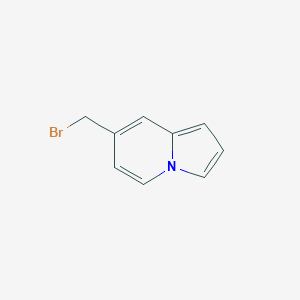

![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)
